molecular formula C9H12N4O3 B14219859 4-(Dimethylamino)-2-nitrobenzohydrazide CAS No. 830334-37-7

4-(Dimethylamino)-2-nitrobenzohydrazide

Katalognummer: B14219859
CAS-Nummer: 830334-37-7
Molekulargewicht: 224.22 g/mol
InChI-Schlüssel: CISXIEUJDAHLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-2-nitrobenzohydrazide is an organic compound that features both a dimethylamino group and a nitro group attached to a benzohydrazide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-nitrobenzohydrazide typically involves the reaction of 4-(Dimethylamino)-2-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols.

    Condensation Reagents: Aldehydes and ketones.

Major Products

    Reduction: 4-(Dimethylamino)-2-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Hydrazones formed from the reaction with aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-2-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

    Biology: The compound can be used in the development of probes and sensors due to its ability to undergo specific chemical reactions.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-2-nitrobenzohydrazide involves its ability to participate in various chemical reactions due to the presence of the dimethylamino and nitro groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The hydrazide group can form stable complexes with metal ions, which can be useful in catalysis and other applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the nitro and hydrazide groups.

    4-(Dimethylamino)-2-nitrobenzaldehyde: Similar but lacks the hydrazide group.

    4-(Dimethylamino)benzoic acid: Similar but has a carboxylic acid group instead of the nitro and hydrazide groups.

Uniqueness

4-(Dimethylamino)-2-nitrobenzohydrazide is unique due to the combination of the dimethylamino, nitro, and hydrazide groups in a single molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

830334-37-7

Molekularformel

C9H12N4O3

Molekulargewicht

224.22 g/mol

IUPAC-Name

4-(dimethylamino)-2-nitrobenzohydrazide

InChI

InChI=1S/C9H12N4O3/c1-12(2)6-3-4-7(9(14)11-10)8(5-6)13(15)16/h3-5H,10H2,1-2H3,(H,11,14)

InChI-Schlüssel

CISXIEUJDAHLBU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=C(C=C1)C(=O)NN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.